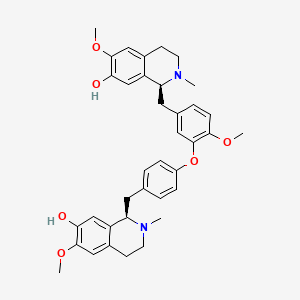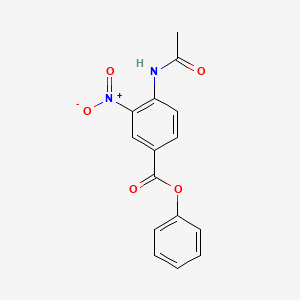
Cyclohexanone, 2-((4-hydroxyphenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- is an organic compound with the molecular formula C13H16O2 It is a derivative of cyclohexanone, where a hydroxyphenylmethyl group is attached to the second carbon of the cyclohexanone ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- can be synthesized through several methods. One common approach involves the reaction of cyclohexanone with 4-hydroxybenzyl chloride in the presence of a base such as sodium hydroxide. The reaction typically takes place in an organic solvent like ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to achieve industrial-grade quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents like alkyl halides and acid chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction typically produces alcohols .
Wissenschaftliche Forschungsanwendungen
Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism by which Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- exerts its effects involves interactions with specific molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclohexanone: A simpler ketone with similar structural features but lacking the hydroxyphenylmethyl group.
4-Hydroxybenzyl Alcohol: Contains the hydroxyphenylmethyl group but lacks the cyclohexanone ring.
Phenol: A simpler aromatic compound with a hydroxy group attached to a benzene ring.
Uniqueness
Cyclohexanone, 2-((4-hydroxyphenyl)methyl)- is unique due to the combination of the cyclohexanone ring and the hydroxyphenylmethyl group.
Eigenschaften
CAS-Nummer |
22081-10-3 |
|---|---|
Molekularformel |
C13H16O2 |
Molekulargewicht |
204.26 g/mol |
IUPAC-Name |
2-[(4-hydroxyphenyl)methyl]cyclohexan-1-one |
InChI |
InChI=1S/C13H16O2/c14-12-7-5-10(6-8-12)9-11-3-1-2-4-13(11)15/h5-8,11,14H,1-4,9H2 |
InChI-Schlüssel |
MOHDUPPKSWJOKD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(=O)C(C1)CC2=CC=C(C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


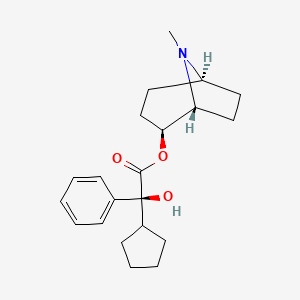

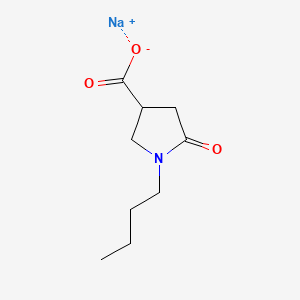

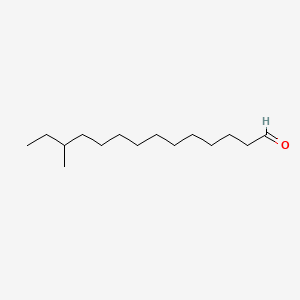
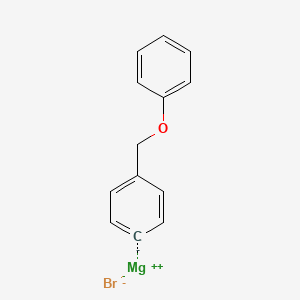

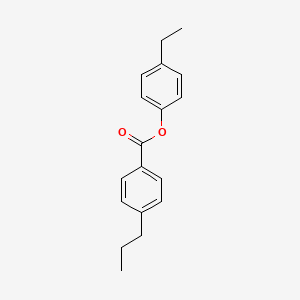
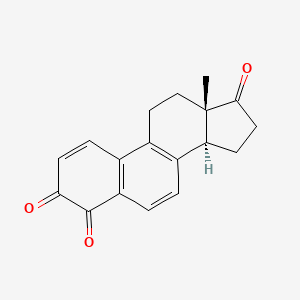
![(2S,3S,4R,5S)-2-[6-[[9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl]purin-6-yl]disulfanyl]purin-9-yl]-5-(hydroxymethyl)tetrahydrofuran-3,4-diol](/img/structure/B12647280.png)
